

# Ceftizoxime pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceftizoxime |           |
| Cat. No.:            | B193995     | Get Quote |

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of **Ceftizoxime** 

## Introduction

**Ceftizoxime** is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is resistant to hydrolysis by many common plasmid and chromosomal β-lactamases, which contributes to its efficacy against otherwise resistant strains.[1][3][4] Unlike some other cephalosporins such as cefotaxime, **ceftizoxime** is not metabolized in the body and is excreted unchanged.[2][5][6] This stability, combined with its favorable pharmacokinetic and pharmacodynamic profile, has made it an effective agent in the treatment of various serious infections.[1][7]

This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of **ceftizoxime**. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes and mechanisms.

# **Pharmacokinetic Properties**

The pharmacokinetics of **ceftizoxime** are characterized by its parenteral administration, wide distribution, lack of metabolism, and primary elimination through the kidneys.[8][9] Its kinetic profile is linear, and key parameters are significantly influenced by renal function.[3][10]



## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **ceftizoxime** in adult subjects with varying degrees of renal function.

Table 1: Key Pharmacokinetic Parameters of Ceftizoxime in Adults

| Parameter                   | Normal Renal<br>Function             | Severe Renal<br>Impairment (CrCl <<br>10 mL/min) | Reference(s)        |
|-----------------------------|--------------------------------------|--------------------------------------------------|---------------------|
| Elimination Half-Life (t½)  | 1.4 - 1.9 hours                      | 26.6 - 34.7 hours                                | [1][6][11][12][13]  |
| Volume of Distribution (Vd) | 0.36 - 0.42 L/kg                     | 0.26 L/kg (Not significantly altered)            | [3][10][11][14][15] |
| Plasma Protein<br>Binding   | 30% - 31%                            | Not significantly altered                        | [3][5][15]          |
| Total Body Clearance        | Correlates with Creatinine Clearance | Significantly reduced                            | [11][16]            |
| Renal Excretion             | 70% - 100% (excreted unchanged)      | Progressively decreased                          | [11][17][18]        |

## **Absorption**

**Ceftizoxime** is not significantly absorbed from the gastrointestinal tract and therefore requires parenteral administration, either intravenously (IV) or intramuscularly (IM), to achieve therapeutic concentrations.[8][9] Intravenous administration results in complete bioavailability. [17]

## **Distribution**

Following administration, **ceftizoxime** is widely distributed into most body tissues and fluids.[9] [17] It achieves therapeutic concentrations in the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids.[9][19] Notably, unlike many first- and second-generation cephalosporins, **ceftizoxime** penetrates the cerebrospinal fluid (CSF), particularly in the



presence of inflamed meninges.[1][8][9] The apparent volume of distribution in individuals with normal renal function is approximately 0.36 L/kg.[3][10] This parameter is not substantially altered by renal disease.[15] Plasma protein binding is low, reported to be around 30-31%.[5][9] [15]

#### Metabolism

**Ceftizoxime** is not metabolized in the body.[1][3][5][6] This is a key feature that distinguishes it from related compounds like cefotaxime.[6]

#### **Excretion**

The primary route of elimination for **ceftizoxime** is renal excretion.[3][5][17] The drug is cleared from the body predominantly through glomerular filtration and tubular secretion.[1][9] In healthy individuals, 70% to 100% of an administered dose is recovered as unchanged drug in the urine.[20][17][18] Biliary excretion is minimal.[20][21] The elimination half-life in subjects with normal renal function is approximately 1.4 to 1.9 hours.[1][6] However, in patients with severe renal impairment or end-stage renal disease, the half-life is dramatically prolonged, extending up to 35 hours.[6][11][14] Consequently, dosage adjustments are necessary for patients with renal dysfunction.[6][15] **Ceftizoxime** is effectively removed by hemodialysis, with a 4-hour procedure reducing serum concentrations by about 52%.[11][14][22]

# **Pharmacodynamic Properties**

The pharmacodynamic profile of **ceftizoxime** is defined by its mechanism of action, spectrum of antibacterial activity, and the pharmacokinetic/pharmacodynamic indices that predict its efficacy.

## **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, **ceftizoxime** exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[5][8] It covalently binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][9] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8]





Click to download full resolution via product page

**Caption:** Mechanism of action of **ceftizoxime** leading to bacterial cell death.

# **Spectrum of Activity and Potency**

**Ceftizoxime** demonstrates a broad spectrum of in vitro activity against numerous pathogens. [7] It is particularly potent against Enterobacteriaceae, including strains that produce  $\beta$ -lactamases.[1][4]

Table 2: In Vitro Activity of **Ceftizoxime** Against Common Pathogens



| Organism                        | MIC Range (μg/mL) | Key Characteristics                           | Reference(s) |
|---------------------------------|-------------------|-----------------------------------------------|--------------|
| Enterobacteriaceae              |                   |                                               |              |
| Escherichia coli                | ≤ 0.025 - 1.5     | Highly active                                 | [1][4][23]   |
| Klebsiella<br>pneumoniae        | ≤ 0.025 - 1.5     | Highly active                                 | [1][4][23]   |
| Proteus mirabilis               | Very low          | More active than cefoxitin, cefotaxime        | [4]          |
| Serratia marcescens             | ≤ 12.5            | Active against many multiresistant isolates   | [4]          |
| Gram-Positive Cocci             |                   |                                               |              |
| Staphylococcus<br>aureus (MSSA) | 3.0 - 8.0         | Active                                        | [1]          |
| Staphylococcus<br>aureus (MRSA) | ≥ 64              | Resistant                                     | [1][24]      |
| Streptococcus spp.              | ≤ 1.0             | Generally susceptible (excluding enterococci) | [1]          |
| Anaerobes                       |                   |                                               |              |
| Bacteroides fragilis            | 16 - 64           | Moderately active                             | [1][4]       |
| Other                           |                   |                                               |              |
| Pseudomonas<br>aeruginosa       | Variable          | Limited activity                              | [1][6][7]    |

# **Pharmacodynamic Indices**

For β-lactam antibiotics, including **ceftizoxime**, the most critical pharmacodynamic index correlating with bacteriological efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[25] [26] A target of fT > MIC for at least 50% of the dosing interval is often associated with clinical success against common pathogens.[27]



Some studies, particularly in the context of mixed infections or preventing resistance, have also highlighted the importance of the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26] One study in a murine abscess model found that an fAUC/MIC ratio of 1,000 was required to prevent the emergence of **ceftizoxime**-resistant Enterobacter cloacae.[26]

# **Experimental Protocols**

The characterization of **ceftizoxime**'s PK/PD properties relies on standardized and validated experimental methodologies.

## **Pharmacokinetic Analysis in Humans**

The determination of pharmacokinetic parameters is typically conducted through clinical trials involving healthy volunteers or patient populations.

#### Methodology:

- Subject Enrollment: Subjects are selected based on inclusion/exclusion criteria, often grouped by renal function (e.g., based on creatinine clearance).[11][15][22] Informed consent is obtained.
- Drug Administration: A single, fixed dose of **ceftizoxime** (e.g., 1.0 gram) is administered as a short intravenous infusion (e.g., over 30 minutes).[11][16]
- Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-infusion, end of infusion, and at various intervals up to 48 hours post-infusion).[11][16]
   Urine is often collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine renal excretion.[12][18]
- Sample Processing and Analysis: Blood samples are centrifuged to separate serum, which is then stored frozen (e.g., at -70°C) until analysis.[22] Drug concentrations in serum and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological agar well diffusion assay.[15][22]
- Pharmacokinetic Modeling: The resulting serum concentration-time data are analyzed using pharmacokinetic modeling software (e.g., NONMEM).[28] This allows for the calculation of



parameters such as elimination half-life, volume of distribution, and total body clearance using a one- or two-compartment model.[20][28]



Click to download full resolution via product page

**Caption:** Typical workflow for a human pharmacokinetic study of **ceftizoxime**.

## **Antimicrobial Susceptibility Testing (MIC Determination)**

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology:



- Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Drug Dilution: A two-fold serial dilution of ceftizoxime is prepared in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.
   The plate includes a growth control well (no drug) and a sterility control well (no bacteria).
   The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[24]
- Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of **ceftizoxime** at which there is no visible growth.[24][29]



Click to download full resolution via product page

**Caption:** Workflow for MIC determination using the broth microdilution method.



# **Time-Kill Curve Analysis**

Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antibiotic over time.

#### Methodology:

- Preparation: A logarithmic-phase bacterial culture is diluted to a starting density of ~10^6
   CFU/mL in fresh broth.
- Exposure: The bacterial suspension is aliquoted into flasks containing **ceftizoxime** at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a drug-free control flask.
- Incubation and Sampling: The flasks are incubated with agitation. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), samples are withdrawn from each flask.
- Quantification: The samples are serially diluted and plated onto agar. After incubation, the
  colonies are counted to determine the number of viable bacteria (CFU/mL) at each time
  point.
- Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A
  ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal
  activity.[23] Studies show ceftizoxime achieves a minimum bactericidal time against
  Enterobacteriaceae between 3 and 4 hours.[23]

# Conclusion

**Ceftizoxime** possesses a well-defined pharmacokinetic and pharmacodynamic profile that supports its use in treating a variety of infections. Key pharmacokinetic features include its lack of metabolism, low protein binding, and primary reliance on renal excretion, which necessitates dose adjustments in patients with renal impairment. Its pharmacodynamic strength lies in its potent bactericidal activity against a broad spectrum of pathogens, including many  $\beta$ -lactamase-producing Gram-negative bacteria, which is driven by the duration of time its concentration exceeds the MIC. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study and application of this important third-generation cephalosporin.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftizoxime Wikipedia [en.wikipedia.org]
- 3. Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically III Adult Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftizoxime | C13H13N5O5S2 | CID 6533629 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ceftizoxime: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc.\_Chemicalbook [chemicalbook.com]
- 7. Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ceftizoxime sodium [glowm.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Elimination kinetics of ceftizoxime in humans with and without renal insufficiency PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHARMACOKINETICS OF CEFTIZOXIME IN ADULT VOLUNTEERS AND PATIENTS WITH IMPAIRED RENAL FUNCTION [jstage.jst.go.jp]
- 14. Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 17. Ceftizoxime (Cefizox) | Davis's Drug Guide [nursing.unboundmedicine.com]
- 18. Pharmacokinetics, protein binding, and extravascular distribution of ceftizoxime in normal subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Ceftizoxime concentration in blood, muscle, and kidney tissue] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of ceftizoxime in animals after parenteral dosing PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of ceftizoxime PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. In vitro antibacterial activity of ceftizoxime PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Multi-center evaluation of Showa ceftizoxime disk susceptibility test to discriminate between the strains of methicillin-resistant Staphylococcus aureus (MRSA) and those susceptible (MSSA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and pharmacodynamics of ceftizoxime in patients with dosages adjusted for renal function PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of Dosing and Dosing Frequency on the Efficacy of Ceftizoxime and the Emergence of Ceftizoxime Resistance during the Early Development of Murine Abscesses Caused by Bacteroides fragilis and Enterobacter cloacae Mixed Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacodynamics of ceftriaxone and cefixime against community-acquired respiratory tract pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Population pharmacokinetics of ceftizoxime administered by continuous infusion in clinically ill adult patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftizoxime pharmacokinetic and pharmacodynamic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193995#ceftizoxime-pharmacokinetic-and-pharmacodynamic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com